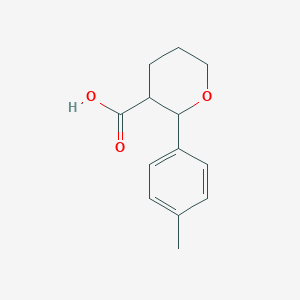
2-(4-Methylphenyl)oxane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)oxane-3-carboxylic acid is a chemical compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It is also known by its IUPAC name, (2R,3R)-2-(p-tolyl)tetrahydro-2H-pyran-3-carboxylic acid . This compound is characterized by the presence of an oxane ring substituted with a 4-methylphenyl group and a carboxylic acid group.
Métodos De Preparación
The synthesis of 2-(4-Methylphenyl)oxane-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with dihydropyran in the presence of an acid catalyst to form the oxane ring . The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Análisis De Reacciones Químicas
2-(4-Methylphenyl)oxane-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or bromine . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-Methylphenyl)oxane-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-Methylphenyl)oxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(4-Methylphenyl)oxane-3-carboxylic acid can be compared with other similar compounds, such as:
2-(4-Methylphenyl)oxane-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
2-(4-Methylphenyl)tetrahydrofuran-3-carboxylic acid: This compound has a tetrahydrofuran ring instead of an oxane ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)oxane-3-carboxylic acid |
InChI |
InChI=1S/C13H16O3/c1-9-4-6-10(7-5-9)12-11(13(14)15)3-2-8-16-12/h4-7,11-12H,2-3,8H2,1H3,(H,14,15) |
Clave InChI |
SMIUTUKGLHUEFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2C(CCCO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate](/img/structure/B13153526.png)
![[3,3'-Bipyridin]-6-amine hydrochloride](/img/structure/B13153528.png)


![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide](/img/structure/B13153551.png)

![5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5'-methyl-[2,2'-bithiazole]-4-carboxamide](/img/structure/B13153561.png)

![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid](/img/structure/B13153566.png)


![4-Quinolinecarboxylic acid, 2-[(4-chlorophenyl)methyl]-3-hydroxy-](/img/structure/B13153590.png)

